(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, a methylpropyl group, and a trifluoromethyl group attached to a pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Has an ethanone group instead of a methanone group, potentially altering its physical and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in (2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a therapeutic agent by improving its bioavailability and resistance to metabolic degradation.
Properties
Molecular Formula |
C15H16ClF3N2O2 |
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Molecular Weight |
348.75 g/mol |
IUPAC Name |
(2-chlorophenyl)-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-9(2)7-10-8-14(23,15(17,18)19)21(20-10)13(22)11-5-3-4-6-12(11)16/h3-6,9,23H,7-8H2,1-2H3 |
InChI Key |
FZUIVSBWWDJWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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